REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:13]2[C:9]([S:10][CH:11]=[C:12]2[CH3:14])=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:14][C:12]1[N:13]2[C:6]([CH2:4][OH:3])=[CH:7][N:8]=[C:9]2[S:10][CH:11]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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1.93 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN=C2SC=C(N21)C
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Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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reacted at 25° for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by serial additions of 2% aqueous
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Type
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FILTRATION
|
Details
|
The suspension was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to a white solid (1.48 gm)
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N2C(SC1)=NC=C2CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |